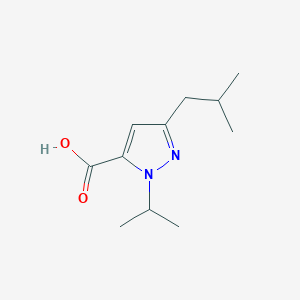
3-(2-Methylpropyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Methylpropyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a carboxylic acid group at position 5, a 2-methylpropyl group at position 3, and a propan-2-yl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.
For example, the reaction between 2-methylpropylhydrazine and 3-(propan-2-yl)-2-butenal in the presence of an acid catalyst can yield the desired pyrazole derivative. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-(2-methylpropyl)-2-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)5-9-6-10(11(14)15)13(12-9)8(3)4/h6-8H,5H2,1-4H3,(H,14,15) |
InChI Key |
CDCHVIMIQSBSGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


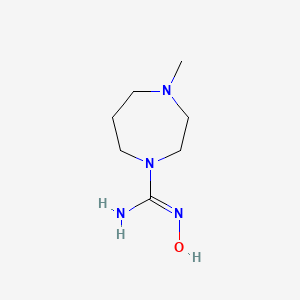
![4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride](/img/structure/B13256705.png)
![2-[(Benzenesulfonyl)methyl]piperidine](/img/structure/B13256713.png)
![[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13256719.png)
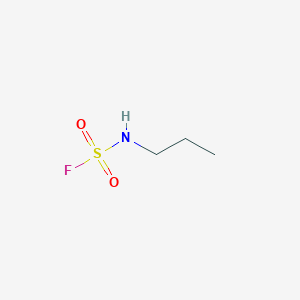
![(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine](/img/structure/B13256739.png)

![2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13256745.png)
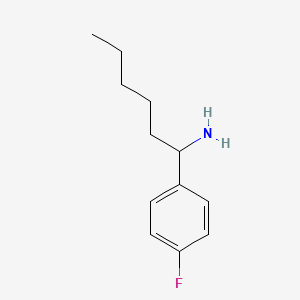
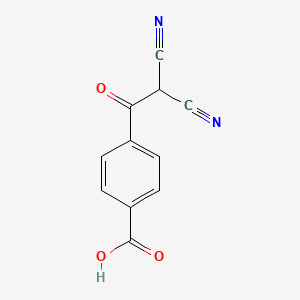
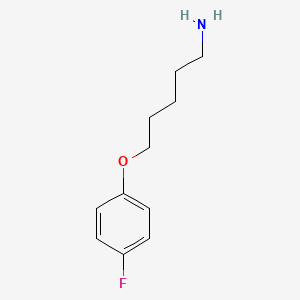
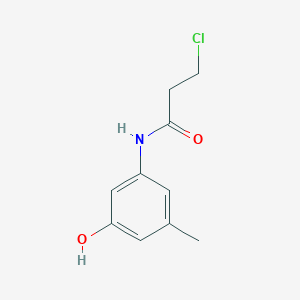
![2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B13256780.png)

